Technetium (99mTc) sestamibi
Overview
Description
Technetium Tc 99m Sestamibi is a radiopharmaceutical agent used primarily in nuclear medicine imaging. It is a coordination complex consisting of the radioisotope technetium-99m bound to six methoxyisobutylisonitrile ligands . This compound is widely used for myocardial perfusion imaging, parathyroid imaging, and breast cancer detection .
Preparation Methods
Technetium Tc 99m Sestamibi is prepared using a sterile, non-pyrogenic, lyophilized mixture of tetrakis (2-methoxyisobutyl isonitrile) copper (I) tetrafluoroborate, stannous chloride dihydrate, L-cysteine hydrochloride monohydrate, sodium citrate, mannitol, hydrochloric acid, and sodium hydroxide for pH adjustment . The preparation involves a boiling step and takes about 15-20 minutes to complete . The product can be stored at room temperature and has a shelf life of 2 years before preparation and only 10 hours after preparation .
Chemical Reactions Analysis
Technetium Tc 99m Sestamibi undergoes various chemical reactions, primarily involving its coordination complex. The compound is a lipophilic cation, which allows it to distribute in the myocardium proportionally to the myocardial blood flow . The gamma rays emitted by the technetium-99m as it decays are detected using a gamma camera . The compound’s stability and reactivity are influenced by the oxidation states of technetium and the unique ligand environments .
Scientific Research Applications
Technetium Tc 99m Sestamibi is extensively used in nuclear medicine for imaging myocardial perfusion, detecting coronary artery disease, and evaluating myocardial function . It is also used in the work-up of primary hyperparathyroidism to identify parathyroid adenomas and in the detection of breast cancer . The compound’s ability to localize in tissues with high mitochondrial content and negative plasma membrane potentials makes it valuable for various diagnostic applications .
Mechanism of Action
Following intravenous injection, Technetium Tc 99m Sestamibi is taken up by the myocardium, parathyroid, and breast tissue . The compound localizes to these tissues due to its lipophilic cationic nature, which allows it to diffuse from the blood into the myocardial cells and be held intracellularly near the mitochondria . The uptake and retention within these cells are directly related to the cell’s mitochondrial and membrane potentials and blood flow .
Comparison with Similar Compounds
Technetium Tc 99m Sestamibi is compared with other radiopharmaceuticals such as Technetium Tc 99m Tetrofosmin and Technetium Tc 99m Teboroxime . While all three compounds are used for myocardial perfusion imaging, Technetium Tc 99m Sestamibi and Technetium Tc 99m Tetrofosmin are more widely used due to their relatively stable myocardial uptake and lower liver absorption . Technetium Tc 99m Teboroxime, on the other hand, was quickly abandoned due to its rapid myocardial washout .
Properties
IUPAC Name |
1-isocyano-2-methoxy-2-methylpropane;technetium | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/6C6H11NO.Tc/c6*1-6(2,8-4)5-7-3;/h6*5H2,1-2,4H3; | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KNMLZCYLMYOYBD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C[N+]#[C-])OC.CC(C)(C[N+]#[C-])OC.CC(C)(C[N+]#[C-])OC.CC(C)(C[N+]#[C-])OC.CC(C)(C[N+]#[C-])OC.CC(C)(C[N+]#[C-])OC.[Tc] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C36H66N6O6Tc | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
775.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
109581-73-9 | |
Record name | Technetium Tc-99m sestamibi | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB09161 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | TECHNETIUM TC-99M SESTAMIBI | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/971Z4W1S09 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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